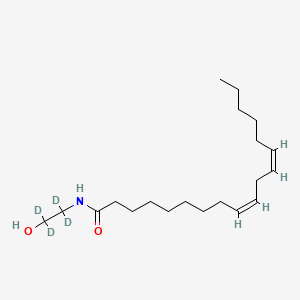

N-Linoleoylethanolamine-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Linoleoylethanolamine-d4 (CAS No. 1451194-69-6) is a stable isotope . It is not a hazardous compound . It is also known by other names such as (9Z,12Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9,12-octadecadienamide .

Molecular Structure Analysis

The molecular formula of N-Linoleoylethanolamine-d4 is C20H33D4NO2 . The molecular weight is 327.5379 g/mol . The IUPAC name is (9Z,12Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadeca-9,12-dienamide .Physical And Chemical Properties Analysis

N-Linoleoylethanolamine-d4 is an off-white solid . It has a melting point of 40-42°C . It is soluble in ethanol and DMSO .Aplicaciones Científicas De Investigación

Biochemical Activity : N-Linoleoylethanolamine is one of the N-acylethanolamines (NAEs) whose biochemical activities include effects on inflammation, immune response, and appetite regulation. It has been found to be a substrate for specific enzymes involved in lipid signaling pathways, demonstrating a lower reactivity compared to other NAEs like N-palmitoylethanolamine (Ueda, Yamanaka, & Yamamoto, 2001).

Physiological Effects : N-Linoleoylethanolamine is part of a group of NAEs that show a variety of biological activities. These compounds are formed in animal tissues, and their metabolism is crucial for understanding their physiological roles, including potential anti-inflammatory and immunomodulatory effects (Okamoto, Morishita, Tsuboi, Tonai, & Ueda, 2004).

Diet and Metabolism : Dietary fatty acids can impact the levels of NAEs in the plasma, suggesting a direct link between diet and the regulation of these lipid signaling molecules. Studies have shown that dietary changes can modulate the levels of various NAEs, including N-Linoleoylethanolamine (Jones, Lin, Gillingham, Yang, & Omar, 2014).

Regulation of Satiety : N-Linoleoylethanolamine, among other unsaturated fatty acid ethanolamides, is regulated in response to feeding, suggesting its involvement in the control of food intake and energy homeostasis (Fu, Astarita, Gaetani, Kim, Cravatt, Mackie, & Piomelli, 2007).

Role in Neurotransmitter Activity : Certain NAEs, including N-Linoleoylethanolamine, are found to activate the transient receptor potential vanilloid 1 (TRPV1) on sensory neurons, which suggests their role in modulating sensory and pain pathways (Movahed, Jönsson, Birnir, Wingstrand, Jørgensen, Ermund, Sterner, Zygmunt, & Högestätt, 2005).

Direcciones Futuras

The study of N-acylethanolamines (NAEs), including N-Linoleoylethanolamine-d4, may offer new opportunities to gain insight into regulatory functions of endocannabinoids in the context of normal and abnormal brain function . Notably, concentrations of certain NAEs have been shown to increase with age in males .

Propiedades

IUPAC Name |

(9Z,12Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadeca-9,12-dienamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23)/b7-6-,10-9-/i18D2,19D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXDGUVSAAQARU-UKNLGWMGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Linoleoylethanolamine-d4 | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.